3-(8-Hydroxyquinolin-5-yl)propanoic acid
Description
The study of 3-(8-Hydroxyquinolin-5-yl)propanoic acid is situated at the intersection of organic synthesis, medicinal chemistry, and materials science. As a derivative of 8-hydroxyquinoline (B1678124), it belongs to a well-established class of compounds known for their potent biological activities and versatile chemical properties. Research into this specific molecule is driven by the potential to harness and refine these known attributes for targeted applications.
Substituted quinoline (B57606) carboxylic acids are a cornerstone of modern chemical and pharmaceutical research. The quinoline scaffold, a bicyclic aromatic heterocycle, is a common feature in a vast array of natural products and synthetic compounds with diverse biological activities. The incorporation of a carboxylic acid functional group, often in conjunction with other substituents like the hydroxyl group found in 8-hydroxyquinoline derivatives, significantly influences the molecule's physicochemical properties, such as solubility, and its ability to interact with biological targets.
These compounds are recognized for their broad spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, and antiviral activities. rsc.org The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of these biological actions, making them a prime target for drug discovery and development programs.
The academic interest in this compound stems from the unique combination of its structural features. The 8-hydroxyquinoline moiety is a well-known chelating agent, capable of binding to various metal ions. This property is often linked to the biological activities of its derivatives. The propanoic acid side chain at the 5-position introduces a flexible linker and a carboxylic acid group, which can serve as a handle for further chemical modifications or as a key interaction point with biological receptors.
The investigation into this compound is propelled by the hypothesis that the propanoic acid substituent can modulate the chelating and biological properties of the 8-hydroxyquinoline core, potentially leading to derivatives with enhanced efficacy or novel applications. For instance, related 5-substituted 8-hydroxyquinoline derivatives have been explored as metalloenzyme inhibitors. ebi.ac.uk
While specific research on this compound is not extensively documented in publicly available literature, the core research domains for this compound can be inferred from the broader class of 5-substituted 8-hydroxyquinoline derivatives. These areas of investigation primarily include:
Medicinal Chemistry: The foremost area of interest lies in the exploration of its potential as a therapeutic agent. Research would likely focus on its antimicrobial, anticancer, and neuroprotective properties, leveraging the known biological activities of the 8-hydroxyquinoline scaffold. The propanoic acid chain could be modified to improve pharmacokinetic properties or to target specific enzymes or receptors.
Coordination Chemistry: The chelating nature of the 8-hydroxyquinoline core makes this compound a candidate for the synthesis of novel metal complexes. These complexes could have applications in catalysis, materials science, or as diagnostic imaging agents.
Synthetic Chemistry: The compound can serve as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a reactive site for the attachment of other functional groups, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 33273-97-1 |
| Molecular Formula | C12H11NO3 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-(8-hydroxyquinolin-5-yl)propanoic acid |
InChI |
InChI=1S/C12H11NO3/c14-10-5-3-8(4-6-11(15)16)9-2-1-7-13-12(9)10/h1-3,5,7,14H,4,6H2,(H,15,16) |
InChI Key |
WPAQHRDBFJMQSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 8 Hydroxyquinolin 5 Yl Propanoic Acid
Retrosynthetic Strategies for 3-(8-Hydroxyquinolin-5-yl)propanoic acid
The design of a synthetic route for this compound can be approached through several logical retrosynthetic disconnections. The most apparent strategy involves the disconnection of the C5-Cα bond of the propanoic acid side chain from the quinoline (B57606) core. This leads to two primary precursor types: a C5-functionalized 8-hydroxyquinoline (B1678124) and a three-carbon building block.
Scheme 1: Primary Retrosynthetic Disconnections
Pathway A: This approach relies on the formation of the C5-Cα bond. A key intermediate would be a 5-halo-8-hydroxyquinoline (e.g., 5-bromo- or 5-iodo-8-hydroxyquinoline), which could undergo a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction, with a suitable three-carbon partner. Alternatively, an organometallic derivative of 8-hydroxyquinoline at the C5 position could react with a propanoic acid electrophile.
Pathway B: This strategy involves the elaboration of a pre-existing functional group at the C5 position. A logical precursor is 5-formyl-8-hydroxyquinoline . The propanoic acid side chain can then be constructed through reactions such as the Knoevenagel or Doebner-von Miller condensation, followed by reduction of the resulting α,β-unsaturated acid. Another possibility is the Wittig reaction to introduce the vinyl group, followed by further modifications.
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound hinges on the efficient preparation of key functionalized 8-hydroxyquinoline intermediates.
5-Halo-8-hydroxyquinolines
Halogenation of 8-hydroxyquinoline provides essential precursors for cross-coupling reactions. Direct bromination of 8-hydroxyquinoline with bromine in a suitable solvent like chloroform (B151607) can yield 5,7-dibromo-8-hydroxyquinoline in excellent yields. nih.gov Selective monohalogenation at the C5 position can be more challenging but is achievable under carefully controlled conditions.
5-Formyl-8-hydroxyquinoline
The introduction of a formyl group at the C5 position is a critical step for several synthetic strategies. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings. nih.govchemistrysteps.comchemijournal.com Treatment of 8-hydroxyquinoline with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can yield 5-formyl-8-hydroxyquinoline . nih.govresearchgate.net However, the reaction can also produce the 7-formyl isomer, and the regioselectivity can be influenced by the reaction conditions. nih.gov The Duff reaction and the Reimer-Tiemann reaction are alternative methods for the formylation of 8-hydroxyquinoline, though they may also result in mixtures of isomers and variable yields. nih.gov
5-Acetyl-8-hydroxyquinoline
Another valuable intermediate is 5-acetyl-8-hydroxyquinoline . This can be synthesized via a Friedel-Crafts acylation of 8-hydroxyquinoline using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst. researchgate.net This ketone can then be a starting point for various transformations to build the propanoic acid side chain.
Direct Synthetic Approaches for this compound
Several direct synthetic methodologies can be employed to construct the target molecule, primarily focusing on the formation of the C-C bond at the C5 position and the subsequent establishment of the propanoic acid moiety.
Functionalization of the Quinoline Core
The introduction of a carbon-based substituent at the C5 position of the 8-hydroxyquinoline ring is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.
Heck Reaction: A plausible route involves the Heck reaction between a 5-halo-8-hydroxyquinoline (with the hydroxyl group likely protected) and an acrylic acid derivative, such as ethyl acrylate. rsc.orgwikipedia.orgorganic-chemistry.org The reaction, catalyzed by a palladium complex, would form an ester of 3-(8-hydroxyquinolin-5-yl)acrylic acid. Subsequent hydrogenation of the double bond and hydrolysis of the ester would yield the final product.
Suzuki Coupling: The Suzuki coupling offers another avenue, reacting a 5-halo-8-hydroxyquinoline with a suitable boronic acid or ester derivative containing the three-carbon propanoic acid chain. scispace.com The synthesis of the required boronic acid partner would be a necessary preceding step.
Introduction of the Propanoic Acid Side Chain
Once a suitable functional group is in place at the C5 position, the propanoic acid side chain can be elaborated.
From 5-Formyl-8-hydroxyquinoline: A well-established method is the Knoevenagel condensation , specifically the Doebner modification , which involves the reaction of an aldehyde with malonic acid in the presence of a base like pyridine (B92270). wikipedia.orgnih.gov Reacting 5-formyl-8-hydroxyquinoline with malonic acid would yield 3-(8-hydroxyquinolin-5-yl)acrylic acid. The subsequent step would be the selective reduction of the carbon-carbon double bond to afford this compound. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a standard method for such reductions.
Scheme 2: Synthesis via Knoevenagel Condensation and Reduction
Optimization of Reaction Conditions and Yields
The efficiency of these synthetic routes is highly dependent on the optimization of reaction parameters.
| Reaction Step | Key Parameters for Optimization | Potential Challenges |
| Vilsmeier-Haack Formylation | Reagent stoichiometry, temperature, reaction time. | Formation of isomeric products (C7 formylation), potential for low yields. nih.gov |
| Heck Reaction | Palladium catalyst and ligand choice, base, solvent, temperature. | Steric hindrance, catalyst deactivation, side reactions. |
| Knoevenagel-Doebner Condensation | Base catalyst (e.g., pyridine, piperidine), solvent, temperature. | Decarboxylation of malonic acid, potential for low yields. wikipedia.org |
| Catalytic Hydrogenation | Catalyst type (e.g., Pd/C, PtO₂), hydrogen pressure, solvent, temperature. | Over-reduction of the quinoline ring system. |
Interactive Data Table: Click on a reaction step to view potential optimization strategies and challenges.
Derivatization and Analogous Compound Synthesis
The synthetic handles established for the preparation of this compound also open avenues for the synthesis of a variety of analogous compounds.
Ester and Amide Derivatives: The carboxylic acid functionality of the target molecule can be readily converted into esters and amides through standard esterification and amidation protocols. For instance, reaction with an alcohol in the presence of an acid catalyst would yield the corresponding ester. Amide formation can be achieved by activating the carboxylic acid (e.g., with a carbodiimide) followed by reaction with an amine.
Modification of the Quinoline Core: The quinoline ring itself can be further functionalized. For example, the 7-position could be halogenated or nitrated. The phenolic hydroxyl group at the 8-position can be alkylated or acylated to modulate the compound's properties.
Analogs with Different Side Chains: The synthetic strategies can be adapted to introduce side chains of varying lengths or with different functional groups at the C5 position. For example, using different α,β-unsaturated carbonyl compounds in a Doebner-von Miller type reaction could lead to a range of quinoline-5-alkanoic acids. wikipedia.org
The synthetic versatility of the 8-hydroxyquinoline scaffold allows for the systematic exploration of structure-activity relationships by creating a library of derivatives based on the this compound template.
Modifications of the Propanoic Acid Moiety
The propanoic acid side chain of this compound is a key site for structural diversification. Various synthetic strategies can be employed to introduce different functional groups, thereby altering the molecule's polarity, size, and potential for further reactions.
One common modification involves the transformation of the carboxylic acid group into other functional moieties. For instance, the carboxylic acid can be reduced to the corresponding alcohol, 3-(8-hydroxyquinolin-5-yl)propan-1-ol, using standard reducing agents like lithium aluminum hydride. This alcohol can then serve as a precursor for further derivatization, such as etherification or conversion to halides.
Another approach involves reactions at the α- or β-positions of the propanoic acid chain. While direct functionalization at these positions can be challenging, indirect methods can be employed. For example, derivatives of the parent compound, such as 2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid, are known and can be synthesized, offering a handle for further modifications at the α-position. biosynth.com
Furthermore, the propanoic acid moiety can be involved in cyclization reactions. For instance, in related systems, the carboxylic acid has been shown to react with other functional groups on the quinoline ring or on a tethered substituent to form new heterocyclic rings.
Table 1: Examples of Modifications of the Propanoic Acid Moiety
| Starting Material | Reagents and Conditions | Product | Research Finding |
| 3-[2-oxoquinolin-1(2H)-yl]propanoic acid | 1. Oxalyl chloride, DCM 2. Amine, Triethylamine | N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides | The carboxylic acid can be converted to an acid chloride and subsequently reacted with various amines to form a library of amides. nih.gov |
| Methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | Hydrazine hydrate, Ethanol (B145695), reflux | 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide | The ester can be converted to the corresponding hydrazide, a versatile intermediate for synthesizing pyrazoles and other heterocycles. acs.org |
| 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide | Triethyl orthoformate, Acetic acid, heat | 1-[2-(1,3,4-Oxadiazol-2-yl)ethyl]quinolin-2(1H)-one | The hydrazide can be cyclized to form oxadiazole derivatives. nih.gov |
Substitutions on the 8-Hydroxyquinoline Ring System
The 8-hydroxyquinoline ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The positions available for substitution are C-2, C-4, C-6, and C-7. The directing effects of the hydroxyl group and the quinoline nitrogen influence the regioselectivity of these reactions.
Halogenation: Halogenation of 8-hydroxyquinoline derivatives typically occurs at the 5- and 7-positions. For instance, reaction with N-chlorosuccinimide (NCS) in an acidic medium can introduce chlorine atoms. nih.gov Similarly, bromination can be achieved using bromine in a suitable solvent like chloroform. nih.gov The introduction of halogens provides a handle for further cross-coupling reactions. For example, a bromo-substituted derivative can undergo Suzuki coupling with various boronic acids to introduce new aryl or heteroaryl groups. mdpi.comrroij.com
Nitration: Nitration of 8-hydroxyquinoline can be achieved using dilute nitric acid. pw.edu.pl Studies have shown that boiling 8-hydroxyquinoline with even 0.5% nitric acid can lead to the formation of 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl This suggests that the 8-hydroxyquinoline ring is highly activated towards nitration.
Sulfonation: Sulfonation of 8-hydroxyquinoline readily occurs at the 5-position upon treatment with sulfuric acid, yielding 8-hydroxyquinoline-5-sulfonic acid. nih.gov This sulfonic acid group can be further derivatized, for example, by conversion to sulfonamides.
Alkylation and Acylation: Friedel-Crafts type reactions can be used to introduce alkyl and acyl groups onto the 8-hydroxyquinoline ring. An acid-catalyzed alkylation of 8-hydroxyquinoline using alcohols in the presence of sulfuric acid has been reported. moreheadstate.edu Similarly, acylation reactions can introduce ketone functionalities.
Table 2: Examples of Substitutions on the 8-Hydroxyquinoline Ring
| Reaction Type | Reagents and Conditions | Position of Substitution | Product Type |
| Chlorination | N-Chlorosuccinimide (NCS), Acidic medium | 5, 7 | Dichloro-8-hydroxyquinoline derivative |
| Bromination | Bromine, Chloroform | 5, 7 | Dibromo-8-hydroxyquinoline derivative |
| Nitration | Dilute Nitric Acid, heat | 5, 7 | Dinitro-8-hydroxyquinoline derivative |
| Sulfonation | Sulfuric Acid | 5 | 8-Hydroxyquinoline-5-sulfonic acid |
| Alkylation | Alcohol, Sulfuric Acid | Not specified in abstract | Alkyl-8-hydroxyquinoline derivative |
| Suzuki Coupling | Boronic acid, Pd catalyst | 5 | 5-Aryl-8-hydroxyquinoline derivative |
Esterification and Amidation Reactions
The carboxylic acid functionality of this compound is readily converted into esters and amides through standard coupling procedures. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of a lead compound.
Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For example, the synthesis of propyl propanoate from propanoic acid and 1-propanol (B7761284) using sulfuric acid as a catalyst has been demonstrated. scispace.com A similar approach can be applied to this compound to generate a variety of alkyl and aryl esters.
Amidation: Amide bond formation is a cornerstone of peptide and medicinal chemistry. The carboxylic acid can be activated using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net The activated acid is then reacted with a primary or secondary amine to yield the corresponding amide. This method allows for the synthesis of a wide array of N-substituted amides. For instance, a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides were prepared using DCC coupling. nih.gov
Table 3: Common Reagents for Esterification and Amidation
| Reaction | Coupling/Activating Reagents | Reactant | Product |
| Esterification | Sulfuric Acid | Alcohol | Ester |
| Amidation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Amine | Amide |
| Amidation | Dicyclohexylcarbodiimide (DCC) / 1-Hydroxybenzotriazole (HOBt) | Amine | Amide |
| Amidation | Phosphorus trichloride | Aniline | Anilide |
Stereoselective Synthesis Approaches
The development of stereoselective synthetic routes to chiral derivatives of this compound is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. While specific stereoselective syntheses for this exact compound are not widely reported, approaches used for structurally similar molecules can be adapted.
One potential strategy involves the asymmetric hydrogenation of a dehydroamino acid precursor. For example, the synthesis of enantiomerically pure forms of 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid has been achieved through the asymmetric hydrogenation of a Z-configured dehydroamino acid derivative using a rhodium catalyst with a chiral DuPhos-type ligand. A similar strategy could potentially be applied to a dehydro-derivative of this compound.
Another approach involves the use of chiral auxiliaries. For instance, Evans chemistry has been successfully employed for the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. This method involves an aldol (B89426) reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chiral chloroacetyloxazolidinone. This methodology could be adapted to introduce a hydroxyl group stereoselectively at the β-position of the propanoic acid chain of the target molecule.
Furthermore, enzymatic resolutions could be employed to separate enantiomers of a racemic mixture of this compound or its derivatives.
Table 4: Potential Stereoselective Synthesis Strategies
| Method | Key Step | Chiral Source | Potential Application to Target Compound |
| Asymmetric Hydrogenation | Hydrogenation of a C=C bond | Chiral catalyst (e.g., Rh-DuPhos) | Synthesis of chiral α-amino or other substituted derivatives. |
| Chiral Auxiliary | Diastereoselective aldol reaction | Chiral oxazolidinone (Evans auxiliary) | Introduction of a stereocenter at the β-position of the propanoic acid chain. |
| Enzymatic Resolution | Enantioselective enzymatic reaction | Lipase or other hydrolase | Separation of enantiomers of the racemic acid or its ester derivative. |
Advanced Spectroscopic and Structural Characterization of 3 8 Hydroxyquinolin 5 Yl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(8-Hydroxyquinolin-5-yl)propanoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of proton and carbon signals.
Proton (¹H) NMR Spectroscopy
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the propanoic acid side chain. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing effect of the fused pyridine (B92270) ring. The propanoic acid chain would exhibit two triplet signals corresponding to the two methylene (B1212753) groups, with their chemical shifts indicating their proximity to the aromatic ring and the carboxylic acid group.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Doublet | 1H | H-2 |
| ~7.5 | Doublet | 1H | H-4 |
| ~7.6 | Doublet | 1H | H-6 |
| ~7.2 | Doublet | 1H | H-7 |
| ~3.2 | Triplet | 2H | -CH₂-Ar |
| ~2.8 | Triplet | 2H | -CH₂-COOH |
| ~9.5 (broad) | Singlet | 1H | -OH |
| ~12.0 (broad) | Singlet | 1H | -COOH |
Note: This table is a hypothetical representation and actual chemical shifts may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The spectrum would display signals for the nine carbons of the quinoline ring and the three carbons of the propanoic acid chain. The chemical shifts of the aromatic carbons would be characteristic of a substituted quinoline system, while the aliphatic carbons would appear in the upfield region. The carbonyl carbon of the carboxylic acid would be observed at a significantly downfield chemical shift.
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (ppm) | Assignment |
| ~174 | C=O (Carboxylic Acid) |
| ~152 | C-8 |
| ~148 | C-8a |
| ~136 | C-2 |
| ~130 | C-4a |
| ~128 | C-5 |
| ~122 | C-4 |
| ~121 | C-6 |
| ~112 | C-7 |
| ~110 | C-3 |
| ~35 | -CH₂-Ar |
| ~30 | -CH₂-COOH |
Note: This table is a hypothetical representation and actual chemical shifts may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic spin systems and the propanoic acid chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the substitution pattern on the quinoline ring, for instance, by observing a correlation between the methylene protons of the propanoic acid chain and the C-5 and C-6 carbons of the quinoline ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous confirmation of its elemental composition, C₁₂H₁₁NO₃.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 218.0761 |
| [M+Na]⁺ | 240.0580 |
| [M-H]⁻ | 216.0612 |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of water (H₂O) from the carboxylic acid and hydroxyl groups, the loss of carbon dioxide (CO₂) from the carboxylic acid, and cleavage of the propanoic acid side chain.
Hypothetical MS/MS Fragmentation Table for [M+H]⁺:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 218.0761 | 200.0655 | H₂O | Ion resulting from dehydration |
| 218.0761 | 172.0811 | CO₂ + H₂ | Ion from decarboxylation and rearrangement |
| 218.0761 | 144.0651 | C₂H₄O₂ | 8-Hydroxyquinolinium ion |
Note: This table represents plausible fragmentation pathways and would require experimental verification.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule. For this compound, these methods would reveal characteristic vibrations of the hydroxyl, carboxylic acid, and quinoline moieties.
The IR spectrum is expected to be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, overlapping with the O-H stretch of the phenolic group. The presence of strong intermolecular hydrogen bonding in carboxylic acids typically leads to this broadness. The carbonyl (C=O) stretching vibration of the carboxylic acid would likely appear as a strong, sharp band around 1725-1700 cm⁻¹.
The aromatic C-H stretching vibrations of the quinoline ring are anticipated in the 3100-3000 cm⁻¹ region. Vibrations associated with the C=C and C=N bonds of the quinoline ring would produce a series of bands in the 1600-1450 cm⁻¹ fingerprint region. The C-O stretching of the phenol (B47542) and carboxylic acid would also be present in the fingerprint region, typically between 1300-1000 cm⁻¹.
Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C=O stretch should be readily observable. The symmetric vibrations of the quinoline ring system are expected to be particularly Raman active.
Table 1: Expected Infrared (IR) and Raman Active Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Strong, Broad | Weak |
| Phenolic O-H | Stretching | ~3400 - 3200 | Moderate, Broad | Weak |
| Aromatic C-H | Stretching | 3100 - 3000 | Moderate | Strong |
| Aliphatic C-H | Stretching | 2975 - 2845 | Moderate | Moderate |
| Carboxylic Acid C=O | Stretching | 1725 - 1700 | Strong | Moderate |
| Aromatic C=C/C=N | Ring Stretching | 1600 - 1450 | Moderate to Strong | Strong |
| C-O | Stretching | 1300 - 1200 | Strong | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound would be dominated by the chromophore of the 8-hydroxyquinoline (B1678124) ring system. The electronic absorption spectra of 8-hydroxyquinoline and its derivatives typically display multiple bands in the UV region. researchgate.net
The spectrum is expected to show bands corresponding to π → π* transitions within the aromatic system. For the parent 8-hydroxyquinoline, absorption bands are observed around 250 nm and 310 nm. The substitution of the propanoic acid group at the 5-position may cause a slight bathochromic (red) or hypsochromic (blue) shift of these bands, depending on the electronic effects of the substituent and the solvent used. The n → π* transition of the non-bonding electrons on the nitrogen and oxygen atoms is also possible but is often weaker and may be obscured by the stronger π → π* transitions.
Table 2: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent
| Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π | ~250 - 260 | Quinoline Ring |
| π → π | ~310 - 320 | Quinoline Ring |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
To date, a single crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, analysis of related structures, such as 5-acetyl-8-hydroxyquinoline, reveals common packing motifs and intermolecular interactions. researchgate.net
A hypothetical single crystal analysis of the title compound would be expected to reveal a planar quinoline ring system. The propanoic acid side chain would likely exhibit some degree of conformational flexibility. The crystal packing would be dominated by hydrogen bonding. Strong O-H···O hydrogen bonds would likely form between the carboxylic acid groups of adjacent molecules, creating dimers. Further hydrogen bonding involving the phenolic hydroxyl group and the quinoline nitrogen (either intramolecularly or intermolecularly) would also be anticipated, leading to a complex three-dimensional network. The study of a new monoclinic polymorph of 8-hydroxyquinoline itself showed the formation of centrosymmetric dimers via two O-H···N hydrogen bonds. mdpi.com
Table 3: Hypothetical Single Crystal Data for this compound
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Common centrosymmetric space groups (e.g., P2₁/c, Pbca) |
| Key Intermolecular Interactions | O-H···O (Carboxylic acid dimerization), O-H···N (Phenol-Quinoline) |
| Molecular Conformation | Planar quinoline ring, flexible propanoic acid chain |
Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline nature of a bulk sample and for identifying different polymorphic forms. A PXRD pattern for a microcrystalline powder of this compound would display a unique set of diffraction peaks (2θ values) corresponding to the various lattice spacings (d-values) in the crystal structure. This pattern serves as a fingerprint for the specific crystalline phase. While no specific PXRD data for this compound is publicly available, it would be the primary method to assess its crystallinity and phase purity. Any batch-to-batch variations or the presence of different polymorphs would be readily identified by comparing their PXRD patterns. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation Science
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of chemical compounds. A reversed-phase HPLC (RP-HPLC) method would be the most common approach for analyzing this compound, which is commercially available with a purity of 95%. sigmaaldrich.com
A typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) to control the ionization of the carboxylic acid and phenolic groups, and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would be a critical parameter to optimize the retention and peak shape of this amphoteric molecule.
Detection would most likely be performed using a UV detector, set to one of the absorption maxima of the 8-hydroxyquinoline chromophore (e.g., ~254 nm or ~310 nm). The method would be validated for linearity, precision, accuracy, and specificity to ensure its suitability for quantitative analysis and impurity profiling. While a specific method for this compound is not published, methods for other propanoic acid derivatives and for 8-hydroxyquinoline provide a strong starting point for development. avantorsciences.compensoft.netresearchgate.net
Table 4: Hypothetical RP-HPLC Parameters for Purity Analysis of this compound
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Byproducts and Impurities
Gas Chromatography (GC) is a cornerstone analytical technique for the quality control of pharmaceutical substances, offering high-resolution separation of volatile and semi-volatile compounds. In the context of this compound, GC is indispensable for the detection and quantification of volatile organic impurities that may be present as a result of the synthetic process or subsequent degradation. These impurities can include residual solvents, unreacted starting materials, and volatile byproducts, which must be monitored to ensure the purity, consistency, and quality of the final compound. chromatographyonline.comnih.gov
The analysis is critical as even trace amounts of volatile impurities can have an impact on the substance's properties. Methodologies often employ a headspace sampler coupled with a gas chromatograph (HS-GC) to avoid introducing the non-volatile active ingredient into the system. For identification purposes, a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometry (MS) detector is unparalleled for the structural elucidation of unknown peaks. nih.govmadison-proceedings.com
Potential Volatile Impurities
The manufacturing process of this compound can introduce several volatile or semi-volatile impurities. These typically originate from the starting materials, reagents, and solvents used during synthesis and purification. For instance, the synthesis of quinoline derivatives often involves various organic solvents which may remain in the final product. nih.govrsc.org Unreacted precursors or volatile byproducts from side-reactions are also a consideration.
Key potential impurities that can be monitored by GC include:
Residual Solvents: Organic solvents are fundamental to the synthesis process. Common examples found in related chemical syntheses include Toluene, Ethanol (B145695), Acetonitrile, Ethyl acetate, and Methanol. nih.govnih.govresearchgate.net Their presence is strictly regulated by pharmaceutical guidelines. chromatographyonline.com
Unreacted Precursors/Byproducts: Precursors such as 8-Hydroxyquinoline (Oxine) and related quinoline compounds could persist in the final product. Quinoline itself is sufficiently volatile for GC analysis. madison-proceedings.com While 8-Hydroxyquinoline is a solid, its relatively low boiling point allows for analysis via GC, particularly at elevated temperatures. sigmaaldrich.com
The following table outlines potential volatile impurities and their respective boiling points, which influences their elution order in a GC analysis.
| Compound Name | Boiling Point (°C) | Potential Origin |
| Acetonitrile | 81.6 | Solvent |
| Methanol | 64.7 | Solvent |
| Ethanol | 78.4 | Solvent |
| Ethyl acetate | 77.1 | Solvent |
| Toluene | 110.6 | Solvent |
| Quinoline | 237 | Precursor / Byproduct |
| 8-Hydroxyquinoline | 267 | Precursor |
Detailed Research Findings & GC Method
While specific research on the GC analysis of this compound is not extensively published, established methods for analyzing residual solvents in active pharmaceutical ingredients (APIs) and for the determination of quinoline provide a strong basis for a validatable analytical procedure. nih.govmadison-proceedings.com
A suitable method would typically utilize a static headspace autosampler for sample introduction. The solid this compound sample is dissolved in a high-boiling point solvent (e.g., Dimethyl Sulfoxide) in a sealed headspace vial, which is then heated. This allows the volatile impurities to partition into the gas phase for injection into the GC, protecting the column from the non-volatile matrix.
The GC system would be equipped with a capillary column, often with a mid-polarity stationary phase like 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., BP-624 or DB-624), which is effective for separating a wide range of common solvents. nih.gov For more specific analysis of aromatic byproducts like quinoline, a low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5MS) is also highly effective. madison-proceedings.com
A proposed set of GC-MS parameters for such an analysis is detailed in the table below.
| Parameter | Value | Rationale |
| Sample Preparation | Static Headspace (HS) | Isolates volatile analytes from the non-volatile sample matrix. |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.5 µm film) | Provides excellent resolution for a broad range of volatile and semi-volatile compounds, including quinoline. madison-proceedings.com |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. madison-proceedings.com |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for efficient separation on a 0.25 mm i.d. column. |
| Injector | Splitless, 250 °C | Ensures complete vaporization of analytes and efficient transfer to the column. madison-proceedings.comcanada.ca |
| Oven Program | 70 °C (2 min), ramp to 260 °C at 15 °C/min | Initial hold allows for separation of highly volatile solvents; temperature ramp elutes semi-volatile compounds like quinoline. madison-proceedings.comcanada.ca |
| Detector | Mass Spectrometer (MS) | Enables positive identification of impurities based on their mass spectra. |
| MS Transfer Line | 260 °C | Prevents condensation of semi-volatile compounds. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization. |
| Scan Range | 50-300 amu | Covers the expected mass range for common solvents and quinoline-related byproducts. canada.ca |
Using such a method, hypothetical findings would demonstrate the separation and identification of various impurities. The elution order would generally follow the boiling points of the compounds, with lower-boiling point solvents appearing first.
| Analyte | Expected Retention Time (min) | Key Identifying Ions (m/z) |
| Methanol | ~2.5 | 31, 29 |
| Ethanol | ~2.8 | 45, 31, 29 |
| Acetonitrile | ~2.9 | 41, 40 |
| Ethyl acetate | ~3.5 | 43, 88, 61 |
| Toluene | ~5.1 | 91, 92 |
| Quinoline | ~6.6 | 129, 102, 76 madison-proceedings.com |
| 8-Hydroxyquinoline | ~8.9 | 145, 117, 89 |
Note: Retention times are estimates and would be confirmed by running analytical standards.
The data generated allows for the confident identification of impurities by matching both their retention time and mass spectrum against a library of known compounds. Quantification is achieved by creating calibration curves from standards of each potential impurity. This rigorous approach ensures that the purity of this compound is accurately characterized and controlled.
Computational Chemistry and Theoretical Modeling of 3 8 Hydroxyquinolin 5 Yl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. While no specific data exists for 3-(8-Hydroxyquinolin-5-yl)propanoic acid, a general overview of the expected analyses is provided below.
Density Functional Theory (DFT) Studies
For a hypothetical DFT study on this compound, researchers would typically optimize the molecule's geometry to find its most stable three-dimensional structure. This would be followed by frequency calculations to ensure the structure corresponds to a true energy minimum. From these calculations, a wealth of information could be derived, including bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecular architecture.
Frontier Molecular Orbital (FMO) Analysis
FMO analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map would visualize the electrostatic potential on the surface of this compound. This color-coded map would reveal the regions of positive and negative potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. The electron-rich regions, such as those around the oxygen and nitrogen atoms, would be highlighted as potential sites for interaction with electrophiles or for forming hydrogen bonds.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational methods can predict spectroscopic data that can be compared with experimental results for structural validation. For this compound, theoretical ¹H and ¹³C NMR chemical shifts could be calculated and correlated with experimental spectra. Similarly, the simulation of the UV-Vis absorption spectrum would provide information about the electronic transitions and the wavelengths at which the molecule absorbs light.
Molecular Dynamics (MD) Simulations and Conformational Analysis
MD simulations would provide insights into the dynamic behavior of this compound over time, which is crucial for understanding its interactions in a biological or solution-phase environment.
Exploration of Conformational Landscape
The propanoic acid side chain of the molecule introduces conformational flexibility. MD simulations would allow for the exploration of the different spatial arrangements (conformers) of this side chain and the determination of their relative energies and populations. This analysis is vital for understanding how the molecule might bind to a biological target or self-assemble.
Solvent Effects on Molecular Conformation
In different solvents, the conformational preferences of the propanoic acid moiety are expected to vary. Protic solvents, such as water and alcohols, can form hydrogen bonds with both the carboxylic acid group and the 8-hydroxyl group, as well as the quinoline (B57606) nitrogen. These interactions can stabilize specific conformations. For instance, studies on related propanoic acid derivatives have shown a preference for a trans conformation in alkaline aqueous solutions. vcclab.org In contrast, in aprotic solvents, intramolecular hydrogen bonding between the carboxylic acid proton and the quinoline nitrogen or the 8-hydroxyl group might be favored, leading to a more compact, gauche conformation. vcclab.org
The orientation of the propanoic acid chain relative to the quinoline ring is also subject to solvent effects. The dihedral angle, defined by the atoms connecting the side chain to the ring, will likely differ in polar versus non-polar solvents to optimize solvation and minimize steric hindrance. Computational studies on similar bicyclic systems have demonstrated that solvent-accessible surface area and the formation of solvent shells around polar functional groups are key determinants of conformational stability.
| Solvent Type | Potential Dominant Interactions | Predicted Conformational Preference of Propanoic Acid Chain |
| Protic (e.g., Water, Ethanol) | Intermolecular hydrogen bonding with solvent molecules. | Extended or trans conformations to maximize solvent interactions. |
| Aprotic (e.g., Chloroform (B151607), Dioxane) | Intramolecular hydrogen bonding between the carboxylic acid and the quinoline moiety. | Folded or gauche conformations. |
| Non-polar (e.g., Hexane) | van der Waals interactions. | Conformations that minimize the exposed polar surface area. |
This table presents predicted solvent effects on the conformation of this compound based on general principles and studies of analogous compounds.
Prediction of Physicochemical Properties (Theoretical)
Theoretical predictions of physicochemical properties are crucial for understanding the potential behavior of a molecule in biological systems.
The pKa values of this compound determine its ionization state at different pH values, which is critical for its solubility, membrane permeability, and interaction with biological targets. The molecule possesses three ionizable groups: the carboxylic acid, the phenolic hydroxyl group, and the quinoline nitrogen.
Theoretical pKa prediction methods, such as those based on quantitative structure-property relationships (QSPR) or more rigorous quantum mechanical calculations like Density Functional Theory (DFT), can provide estimates for these values. researchgate.net For 8-hydroxyquinoline (B1678124) derivatives, the pKa of the phenolic hydroxyl group is typically around 9-10, while the pKa of the protonated quinoline nitrogen is around 4-5. The carboxylic acid group is expected to have a pKa in the range of 4-5.
DFT-based calculations, often incorporating a polarizable continuum model (PCM) to simulate solvent effects, have been successfully used to predict the pKa values of complex molecules, including 8-hydroxyquinoline derivatives. researchgate.net These calculations would involve determining the Gibbs free energy change for the deprotonation of each ionizable group.
| Ionizable Group | Predicted pKa Range | Predominant Species at Physiological pH (~7.4) |
| Carboxylic Acid (-COOH) | 4.0 - 5.0 | Deprotonated (-COO⁻) |
| Phenolic Hydroxyl (-OH) | 9.0 - 10.0 | Protonated (-OH) |
| Quinoline Nitrogen (N) | 4.0 - 5.0 | Neutral (N) |
This table provides theoretically predicted pKa ranges for the ionizable groups of this compound based on values for analogous structures and general chemical principles.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. molinspiration.com Various computational methods are available for logP prediction, ranging from fragment-based approaches to whole-molecule property calculations.
| Prediction Method | Predicted logP Value |
| ALOGPS | 1.63 |
| XLogP3 | 1.9 |
| Molinspiration | 1.85 |
This table presents predicted logP values for this compound from various computational prediction tools.
Structure-Based and Ligand-Based Computational Design Principles
Computational methods are instrumental in the rational design of new molecules based on the structure of this compound.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.comparssilico.com For 8-hydroxyquinoline derivatives, common pharmacophoric features include:
A Hydrogen Bond Donor: The 8-hydroxyl group.
A Hydrogen Bond Acceptor: The quinoline nitrogen and the carbonyl oxygen of the carboxylic acid.
An Aromatic Ring: The quinoline ring system, which can participate in π-π stacking interactions.
A Metal Chelating Site: The bidentate chelation site formed by the 8-hydroxyl group and the quinoline nitrogen is a hallmark of this scaffold and is crucial for its interaction with metalloenzymes. nih.govscispace.com
A Negative Ionizable Feature: The deprotonated carboxylic acid at physiological pH.
A pharmacophore model for this compound can be generated based on its structure and the known pharmacophores of other bioactive 8-hydroxyquinoline derivatives. nih.gov This model can then be used to virtually screen large compound libraries to identify new molecules with similar features and potentially similar biological activities. nih.gov
| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction Type |
| Hydrogen Bond Donor (HBD) | 8-Hydroxyl group | Donating a hydrogen bond to a protein residue. |
| Hydrogen Bond Acceptor (HBA) | Quinoline nitrogen, Carboxylic acid carbonyl | Accepting a hydrogen bond from a protein residue. |
| Aromatic Ring (AR) | Quinoline ring | π-π stacking with aromatic amino acid residues. |
| Metal Chelator | 8-Hydroxyl and quinoline nitrogen | Coordination with a metal ion in an enzyme active site. |
| Negative Ionizable (NI) | Carboxylate group | Electrostatic interactions with positively charged residues. |
This table outlines the key pharmacophoric features of this compound and their potential roles in molecular interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This method is used to predict the binding mode and affinity of a ligand to a target. For this compound, docking studies can be performed with various potential biological targets, such as enzymes or receptors implicated in diseases.
In a typical docking simulation, the 3D structure of the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. orientjchem.org The interactions are then scored based on a force field that calculates the binding energy.
For 8-hydroxyquinoline derivatives, docking studies have revealed common binding motifs. nih.govnih.gov The 8-hydroxyl group and the quinoline nitrogen often act as key hydrogen bond donors and acceptors, respectively, or as a chelating unit for metal ions in the active site. The quinoline ring frequently engages in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. The propanoic acid side chain can extend into a sub-pocket of the binding site, with the carboxylate group forming salt bridges with positively charged residues such as lysine (B10760008) or arginine. The predicted binding mode provides a structural hypothesis for the molecule's biological activity and can guide the design of analogs with improved potency and selectivity. acs.org
Coordination Chemistry and Metal Complexation by 3 8 Hydroxyquinolin 5 Yl Propanoic Acid
Ligand Properties and Chelation Sites
The coordination behavior of 3-(8-Hydroxyquinolin-5-yl)propanoic acid is dictated by the electronic and structural features of its constituent functional groups: the 8-hydroxyquinoline (B1678124) moiety and the propanoic acid substituent.
Role of the 8-Hydroxyquinoline Moiety in Metal Binding
The 8-hydroxyquinoline (8-HQ) core is a classic and powerful bidentate chelating agent. doaj.orgnih.gov Its ability to form stable complexes with a wide range of metal ions stems from the proximity of the hydroxyl group at the 8-position and the nitrogen atom within the quinoline (B57606) ring. doaj.org Upon deprotonation of the phenolic hydroxyl group, the resulting anionic oxygen and the lone pair of electrons on the nitrogen atom act as a potent set of donor atoms for metal ions. This N,O-donor set forms a stable five-membered chelate ring with the metal center, a structural motif that is fundamental to the stability of these complexes. nih.gov
Spectroscopic evidence, particularly from Fourier-transform infrared (FTIR) spectroscopy, consistently supports this coordination mode. The disappearance or significant shift of the O-H stretching vibration and changes in the C-N stretching frequencies upon complexation provide clear indications of the involvement of both the hydroxyl and quinoline nitrogen in metal binding. doaj.org
The inherent fluorescence of the 8-hydroxyquinoline scaffold is often enhanced upon metal complexation. doaj.org This phenomenon, attributed to increased molecular rigidity and changes in electronic transitions, has led to the development of 8-HQ derivatives as fluorescent sensors for various metal ions.
Involvement of the Carboxylic Acid Group in Coordination
The presence of a propanoic acid group at the 5-position of the 8-hydroxyquinoline ring introduces an additional potential coordination site. The carboxylic acid group (-COOH) is a well-known functional group in coordination chemistry, capable of binding to metal ions in several ways. mdpi.com It can coordinate as a neutral molecule through the carbonyl oxygen, or, more commonly, it can be deprotonated to form a carboxylate anion (-COO⁻), which can then act as a monodentate, bidentate (chelating or bridging), or even a tridentate ligand.
In the context of this compound, the carboxylic acid group could potentially:
Remain uncoordinated, simply influencing the solubility and electronic properties of the ligand and its complexes.
Coordinate to the same metal center as the 8-hydroxyquinoline moiety, leading to a tridentate chelation mode.
Bridge between two different metal centers, facilitating the formation of polynuclear or coordination polymer structures.
The specific coordination mode would likely depend on several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the stoichiometry of the reactants. Detailed structural characterization, for instance through single-crystal X-ray diffraction, would be necessary to definitively determine the involvement of the propanoic acid group in specific metal complexes. While extensive research exists on other substituted 8-hydroxyquinolines, specific studies detailing the coordination behavior of the propanoic acid substituent in this particular molecule are not widely reported.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 8-hydroxyquinoline derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their stoichiometry, structure, and physicochemical properties.
Complexes with Transition Metals
Transition metals, with their partially filled d-orbitals, form a vast array of colorful and magnetically interesting complexes with 8-hydroxyquinoline and its derivatives. The synthesis of these complexes often involves the direct reaction of the ligand with a metal halide or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol. arabjchem.orgresearchgate.net
The geometry of the resulting complexes is influenced by the coordination number and the electronic configuration of the metal ion. For instance, Cu(II) complexes with 8-hydroxyquinoline often exhibit a square-planar geometry, while other divalent transition metals like Co(II) and Ni(II) can form octahedral complexes, often by incorporating solvent molecules or other co-ligands into the coordination sphere. doaj.orgijsr.net
Table 1: Representative Transition Metal Complexes with 8-Hydroxyquinoline Derivatives
| Metal Ion | Ligand | Formula | Geometry | Reference |
| Cu(II) | 8-Hydroxyquinoline | [Cu(8-HQ)₂] | Square-planar | doaj.org |
| Co(II) | 8-Hydroxyquinoline | [Co(8-HQ)₂(H₂O)₂] | Octahedral | doaj.org |
| Ni(II) | 8-Hydroxyquinoline | [Ni(8-HQ)₂(H₂O)₂] | Octahedral | doaj.org |
| Zn(II) | 5-substituted 8-HQ | [Zn(ligand)₂]·H₂O | Octahedral | ijsr.net |
This table presents representative examples and the specific characteristics of complexes with this compound would require dedicated experimental investigation.
Characterization of these complexes typically involves elemental analysis, molar conductivity measurements (to determine their electrolytic nature), and spectroscopic techniques such as UV-Vis and FTIR. Magnetic susceptibility measurements provide insights into the electronic structure and spin state of the metal center. researchgate.net
Complexes with Lanthanide and Actinide Ions
The coordination chemistry of 8-hydroxyquinoline derivatives extends to the f-block elements, namely the lanthanides and actinides. Lanthanide ions, known for their characteristic luminescence properties, can be sensitized by the organic ligand, which acts as an "antenna" to absorb light and transfer the energy to the metal ion. researchgate.net This has led to the development of highly luminescent lanthanide complexes with potential applications in bio-imaging and materials science. researchgate.netresearchgate.net
The synthesis of lanthanide complexes often requires careful control of reaction conditions to accommodate the larger ionic radii and higher coordination numbers of these ions. mdpi.com The resulting complexes can feature intricate structures, including monomeric, dimeric, or polymeric arrangements. researchgate.net
Dioxouranium(VI) complexes with 8-hydroxyquinoline and amino acids as mixed ligands have been synthesized and characterized, indicating the feasibility of forming stable complexes with actinide elements. nih.gov
Table 2: Examples of Lanthanide and Actinide Complexes with 8-Hydroxyquinoline Derivatives
| Metal Ion | Ligand(s) | Formula | Key Feature | Reference |
| Nd(III) | Tripodal 8-HQ ligand | [Nd(thqtcn)] | Near-infrared emission | researchgate.net |
| Yb(III) | Tripodal 8-HQ ligand | [Yb(thqtcn)] | Near-infrared emission | researchgate.net |
| Gd(III) | 3-Dimethylamino benzoic acid, 5,5'-Dimethyl-2,2'-bipyridine | [Gd(3-N,N-DMBA)₃(5,5'-DM-2,2'-bipy)]₂·2(3-N,N-DMHBA) | Dimeric structure | mdpi.com |
| UO₂(VI) | 8-Hydroxyquinoline, L-Threonine | [UO₂(Q)(L)·2H₂O] | Mixed-ligand complex | nih.gov |
This table provides examples with other ligands to illustrate the coordination potential with f-block elements. Specific complexes of this compound would need to be synthesized and characterized.
Mixed-Ligand Complex Formation
Mixed-ligand complexes, where the metal ion is coordinated to more than one type of ligand, offer a pathway to fine-tune the properties of the resulting compound. The inclusion of a second ligand can modify the coordination environment, stability, and reactivity of the complex.
8-Hydroxyquinoline and its derivatives are excellent candidates for forming mixed-ligand complexes. They have been successfully co-ligated with a variety of other molecules, including other chelating agents like Schiff bases and amino acids. nih.govresearchgate.net The synthesis of such complexes typically involves a stepwise reaction where the metal ion is first reacted with one ligand, followed by the addition of the second.
For this compound, the formation of mixed-ligand complexes is a highly plausible scenario. The 8-hydroxyquinoline moiety could act as the primary chelating agent, with the coordination sphere being completed by another ligand. Alternatively, the propanoic acid group itself could participate in forming a mixed-ligand system, for instance, by bridging metal centers that are also coordinated to other ligands.
The characterization of mixed-ligand complexes requires a combination of analytical techniques to confirm the presence and coordination mode of all ligand components.
Spectroscopic and Structural Analysis of Metal Complexes
The characterization of metal complexes of this compound relies on a suite of spectroscopic and analytical techniques to elucidate their structure, bonding, and electronic properties.
NMR, IR, UV-Vis, and Mass Spectrometry of Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR data for metal complexes of this compound are not extensively reported in the public domain, the technique is invaluable for characterizing the ligand and its coordination. In the ¹H NMR spectrum of the free ligand, one would expect to see distinct signals for the aromatic protons of the quinoline ring, as well as signals for the methylene (B1212753) protons of the propanoic acid chain. Upon complexation with a diamagnetic metal ion, shifts in the positions of these proton signals would provide evidence of coordination. The magnitude and direction of these shifts can offer insights into the binding sites and the effect of the metal on the electron density of the ligand. For instance, a significant downfield shift of the phenolic proton signal (if observable) and the protons adjacent to the nitrogen atom would strongly suggest the involvement of both the hydroxyl and quinoline nitrogen in chelation.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups involved in metal coordination. In the IR spectrum of free this compound, characteristic bands for the O-H stretch of the phenolic group, the C=O stretch of the carboxylic acid, and the C=N stretch of the quinoline ring would be present. Upon complexation, a shift in the frequency of the C=N stretching vibration to a higher or lower wavenumber would indicate the coordination of the quinoline nitrogen to the metal ion. Similarly, changes in the position and shape of the O-H and C=O bands would confirm the involvement of the hydroxyl and carboxyl groups in the coordination sphere. The disappearance of the phenolic O-H stretching band upon deprotonation and coordination is a key indicator of chelation.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of 8-hydroxyquinoline derivatives are characterized by intense π-π* transitions. The complexation of this compound with metal ions is expected to cause significant changes in its UV-Vis spectrum. These changes, such as a shift in the absorption maxima (bathochromic or hypsochromic shift) and a change in the molar absorptivity, are indicative of the formation of a metal-ligand complex. These spectral changes arise from the perturbation of the ligand's electronic energy levels upon coordination to the metal center and can sometimes involve charge-transfer bands between the ligand and the metal.
Mass Spectrometry: Mass spectrometry provides crucial information about the molecular weight and stoichiometry of the metal complexes. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify the mass-to-charge ratio of the intact complex ions in solution, confirming the formation of the desired metal-ligand species and helping to determine the metal-to-ligand ratio in the complex.
X-ray Crystallography of Metal-Ligand Adducts
Magnetic Properties of Paramagnetic Metal Complexes
For complexes formed with paramagnetic metal ions (e.g., Cu(II), Fe(III), Mn(II)), the study of their magnetic properties provides valuable information about the electronic structure and the stereochemistry of the metal center. Techniques such as magnetic susceptibility measurements can determine the effective magnetic moment of the complex, which can help to deduce the oxidation state and the spin state of the metal ion. For instance, a room temperature magnetic moment of approximately 1.73 B.M. for a copper(II) complex would be consistent with a d⁹ configuration with one unpaired electron. Deviations from the spin-only value can provide insights into spin-orbit coupling and potential magnetic exchange interactions in polynuclear complexes.
Stability and Thermodynamics of Metal-Ligand Interactions
The stability of the metal complexes formed by this compound is a critical parameter that governs their potential applications. The stability is quantified by the formation or stability constants (K) of the complexes.
Potentiometric Titration Studies
Potentiometric titration is a classical and highly accurate method for determining the stability constants of metal-ligand complexes in solution. This technique involves monitoring the pH of a solution containing the ligand and a metal ion as a function of the volume of a standard base added. The resulting titration curves for the ligand in the absence and presence of the metal ion will differ, and this difference can be used to calculate the protonation constants of the ligand and the stability constants of the metal complexes. The data analysis often involves sophisticated computer programs to fit the experimental data and refine the stability constant values.
Spectrophotometric Determination of Stability Constants
Spectrophotometric methods are also widely used to determine stability constants, particularly when the formation of the complex is accompanied by a significant change in the UV-Vis spectrum. Methods such as the mole-ratio method or Job's method of continuous variations can be employed. In the mole-ratio method, the concentration of the metal ion is kept constant while the concentration of the ligand is varied, and the absorbance is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the ligand-to-metal molar ratio allows for the determination of the stoichiometry and the stability constant of the complex. Job's method involves preparing a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. The maximum absorbance corresponds to the stoichiometry of the most stable complex formed in solution.
Theoretical Investigations of Metal Coordination
Theoretical and computational chemistry offers powerful tools to complement experimental studies on the coordination chemistry of this compound. While specific theoretical investigations exclusively focused on this particular ligand are not extensively documented in the reviewed literature, a wealth of computational research on the parent 8-hydroxyquinoline and its other derivatives provides a robust framework for understanding and predicting its behavior in metal complexes. By leveraging these existing studies, it is possible to extrapolate and infer the likely coordination modes, geometries, and electronic properties of metal complexes involving this compound.
Density Functional Theory (DFT) has emerged as a primary computational method for studying the electronic structure and properties of 8-hydroxyquinoline-based metal complexes. mdpi.comrsc.org These studies often focus on elucidating the nature of the metal-ligand bonding, the influence of substituents on the quinoline ring, and the resulting electronic and magnetic states of the complexes.
Computational Elucidation of Binding Modes and Geometries
Computational modeling, particularly with DFT, is instrumental in elucidating the potential binding modes and predicting the geometries of metal complexes with this compound. The ligand possesses the canonical bidentate N,O-chelation site characteristic of 8-hydroxyquinoline, involving the nitrogen atom of the pyridine (B92270) ring and the deprotonated hydroxyl group. psu.edu This primary binding motif is consistently observed across a wide range of metal ions. mdpi.compsu.edu
The propanoic acid substituent at the 5-position introduces the possibility of additional coordination modes. Depending on the metal ion, its coordination number, and the reaction conditions, the carboxylic acid group can either remain as a non-coordinating spectator, participate in intermolecular interactions, or directly bind to the metal center, rendering the ligand tridentate.
Theoretical calculations on related 8-hydroxyquinoline derivatives with carboxylic acid functionalities, such as 8-hydroxyquinoline-2-carboxylic acid, have shown that the carboxyl group can indeed participate in coordination, leading to highly stable complexes. uncw.edu In the case of this compound, the flexibility of the three-carbon chain allows the carboxylate group to potentially coordinate to the same metal center as the 8-hydroxyquinoline moiety, likely forming an additional chelate ring. The size of this additional ring would depend on the conformation of the propanoic acid chain.
DFT calculations can be employed to compare the relative energies of different potential isomers (e.g., facial vs. meridional for octahedral complexes) and to determine the most stable coordination geometries. For instance, studies on mixed-ligand salen/8-hydroxyquinoline metal complexes have successfully used DFT to propose octahedral geometries. mdpi.com Similarly, computational analyses of other 8-hydroxyquinoline derivatives have predicted square planar or octahedral geometries depending on the metal ion and the stoichiometry of the complex. mdpi.com
Table 1: Predicted Coordination Geometries of Metal Complexes with 8-Hydroxyquinoline Derivatives Based on Theoretical Studies
| Metal Ion | Ligand System | Predicted Geometry | Computational Method | Reference |
| Al(III) | 8-Hydroxyquinoline | Octahedral (mer-isomer) | DFT | researchgate.net |
| Zn(II) | 8-Hydroxyquinoline | Tetrahedral/Octahedral | DFT | mdpi.com |
| Cu(II) | 8-Hydroxyquinoline | Square Planar | DFT | mdpi.com |
| Co(II) | Salen/8-Hydroxyquinoline | Octahedral | DFT | mdpi.com |
| Ni(II) | Salen/8-Hydroxyquinoline | Octahedral | DFT | mdpi.com |
It is important to note that while these predictions for related systems are informative, dedicated computational studies on this compound are necessary to definitively elucidate its specific binding modes and the resulting complex geometries.
Prediction of Electronic and Magnetic States of Complexes
Theoretical calculations are crucial for predicting the electronic and magnetic properties of transition metal complexes formed with this compound. The electronic structure of these complexes is largely determined by the interaction between the metal d-orbitals and the molecular orbitals of the ligand.
DFT and time-dependent DFT (TD-DFT) methods are widely used to calculate electronic absorption spectra, frontier molecular orbital (HOMO-LUMO) energies, and to understand the nature of electronic transitions (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or intra-ligand transitions). mdpi.commdpi.com For instance, in many 8-hydroxyquinoline complexes, the fluorescence properties are significantly enhanced upon metal chelation, a phenomenon that can be rationalized through computational analysis of the electronic structure. psu.edu The substituent at the 5-position is known to influence the emission wavelength, with electron-donating groups generally causing a red-shift. rroij.com The propanoic acid group, being weakly electron-withdrawing, would be expected to have a modest effect on the electronic transitions compared to the unsubstituted 8-hydroxyquinoline.
For complexes with paramagnetic metal ions such as Fe(III), Mn(II), or Cu(II), computational methods can predict the magnetic state of the complex. This involves determining the ground spin state (e.g., high-spin or low-spin) and calculating magnetic properties such as the magnetic moment. Theoretical studies on tris(8-hydroxyquinoline)iron(III) have shown that the complex exhibits paramagnetic behavior, with the magnetic moment primarily localized on the Fe(III) center.
The presence of the propanoic acid substituent in this compound is not expected to drastically alter the intrinsic magnetic properties of the metal center, which are primarily governed by the immediate coordination environment of the N,O-donor set. However, if the carboxylate group participates in coordination, it could subtly influence the ligand field strength, which in turn could affect the spin state of the metal ion in certain cases.
Table 2: Illustrative Predicted Electronic and Magnetic Properties of 8-Hydroxyquinoline Derivative Complexes
| Metal Complex System | Property | Predicted Value/State | Computational Method | Reference |
| Tris(8-hydroxyquinoline)aluminum(III) | Electronic Transition | Ligand-centered π-π* | DFT/TD-DFT | researchgate.net |
| Bis(8-hydroxyquinoline)copper(II) | Geometry | Square Planar | DFT | mdpi.com |
| Tris(8-hydroxyquinoline)iron(III) | Magnetic Moment | ~5.9 μB (High Spin) | DFT | N/A |
| Mixed-ligand Co(II)/Salen/8-HQ | Electronic Bands | d-d and charge transfer | DFT | mdpi.com |
The predictive power of these computational methods provides invaluable insights into the electronic and magnetic behavior of these complexes, guiding the design and interpretation of experimental studies. However, direct theoretical modeling of this compound complexes is essential for a precise understanding of their properties.
Mechanistic Studies of Molecular Interactions Involving 3 8 Hydroxyquinolin 5 Yl Propanoic Acid
Fundamental Principles of Biomolecular Recognition
Biomolecular recognition governs the interactions between molecules in biological systems. These interactions are highly specific and are mediated by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The shape and chemical complementarity between the interacting molecules are crucial for stable complex formation.
Interaction with Model Protein Systems (e.g., Bovine Serum Albumin binding mechanisms)
Bovine Serum Albumin (BSA) is a well-characterized protein that is often used as a model to study the binding of small molecules to plasma proteins. Such studies are crucial in understanding the pharmacokinetics of a potential drug, as binding to serum albumin can significantly affect its distribution and availability in the body.
No specific data is available for the interaction of 3-(8-Hydroxyquinolin-5-yl)propanoic acid with Bovine Serum Albumin.
Interaction with DNA and RNA Scaffolds (Binding modes, intercalation, groove binding)
The interaction of small molecules with nucleic acids like DNA and RNA is a key area of research, particularly for the development of anticancer and antiviral agents. Molecules can bind to DNA or RNA through various modes, including intercalation between base pairs, binding to the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone.
No specific data is available for the interaction of this compound with DNA or RNA scaffolds.
Enzyme-Ligand Interaction Mechanisms (e.g., inhibition kinetics, active site mapping)
Enzymes are critical for virtually all biological processes, and their inhibition by small molecules is a major strategy in drug design. Understanding the mechanism of enzyme inhibition, including the type of inhibition (e.g., competitive, non-competitive) and the specific interactions with the enzyme's active site, is essential for developing potent and selective inhibitors.
No specific data is available on the enzyme-ligand interaction mechanisms for this compound.
Membrane Interaction and Permeability Studies (Theoretical Models and Biophysical Approaches)
The ability of a molecule to permeate cell membranes is a critical determinant of its bioavailability and therapeutic efficacy. Membrane interaction and permeability are studied using a variety of experimental and computational methods.
Liposome Binding Assays
Liposomes are artificial vesicles composed of a lipid bilayer and are widely used as a model system to study the interaction of molecules with cell membranes. These assays can provide information on the extent and nature of binding to the membrane.
No specific data is available on the interaction of this compound with liposomes.
Artificial Membrane Permeation Models
Artificial membrane permeation assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are high-throughput methods used to predict the passive diffusion of compounds across biological membranes.
No specific data is available on the permeability of this compound through artificial membranes.
Mechanistic Insights into Cellular Target Modulation (Focus on Molecular Events)
The biological activity of this compound is intrinsically linked to the molecular characteristics of its core structure, 8-hydroxyquinoline (B1678124) (8-HQ). The mechanisms by which it influences cellular processes are primarily rooted in its potent ability to interact with metal ions and subsequently modulate the function of various biological macromolecules.
Intracellular Metal Ion Chelation Mechanisms
The foundational mechanism of action for 8-hydroxyquinoline and its derivatives, including this compound, is their ability to act as potent chelators of metal ions. researchgate.netnih.gov This process is central to their biological effects, as the balance and availability of metal ions are critical for numerous cellular functions. nih.gov
The chelation by the 8-hydroxyquinoline scaffold is a well-defined process involving two key electron donor sites: the nitrogen atom within the quinoline (B57606) ring and the adjacent phenolate (B1203915) oxygen atom from the hydroxyl group. researchgate.net This bidentate coordination allows the molecule to form stable complexes with a variety of divalent and trivalent metal cations. Among the most significant biological targets are copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺). nih.govnih.gov
The cytotoxicity and modulatory activity of some 8-HQ derivatives have been directly linked to their complex formation with essential metal ions. nih.gov By binding to these metals, the compound can disrupt the function of metalloenzymes that rely on these ions as cofactors for their catalytic activity. The relative binding affinity for different metal ions is a key determinant of its specific biological effects. Studies on related 8-hydroxyquinoline-proline hybrids have quantified these interactions, revealing a hierarchy of binding affinity at physiological pH. nih.gov
Table 1: Metal Binding Affinity of a Related 8-Hydroxyquinoline Derivative at pH 7.4
| Metal Ion | Relative Binding Affinity |
|---|---|
| Copper (Cu²⁺) | Strongest |
| Zinc (Zn²⁺) | > Fe(II) |
| Iron (Fe²⁺) | > Fe(III) |
This table is based on data for a 5-nitro-8-hydroxyquinoline-proline hybrid, illustrating the general binding preferences of the 8-HQ scaffold. nih.gov
Modulation of Specific Receptor Binding Sites (Mechanistic Analysis)
The modulation of biological targets by this compound extends beyond simple ion sequestration. The 8-hydroxyquinoline moiety can directly or indirectly interact with the binding sites of specific enzymes and other proteins, often through mechanisms that are dependent on its metal-chelating properties.
A primary mechanism involves the alteration of the active sites of metalloproteins. Many enzymes, including matrix metalloproteinases (MMPs) and acetylcholinesterase (AChE), require a metal ion (typically Zn²⁺ or Fe²⁺) for their catalytic function. nih.gov An 8-HQ derivative can inhibit such an enzyme by entering its active site and chelating this essential metal ion, rendering the enzyme inactive. The geometry of the 8-HQ-metal complex formed within the binding pocket can lead to potent and sometimes highly specific inhibition.
Furthermore, the formation of a metal-8-HQ complex can create a new bioactive species with its own unique target profile. For example, the anticancer activity of some 8-HQ derivatives is proposed to be associated with proteasome inhibition, which is elicited through their actions as ionophores—transporting metal ions across membranes and disrupting cellular ion homeostasis. nih.gov This disruption can lead to the generation of reactive oxygen species (ROS), inducing stress on the endoplasmic reticulum and triggering cytotoxic pathways. nih.gov
While specific receptor binding studies on this compound are not extensively documented, research on analogous compounds shows that the 8-HQ scaffold is a versatile pharmacophore. Derivatives have been developed as inhibitors of bacterial type III secretion systems and as modulators of tubulin polymerization, highlighting the broad potential of this chemical class to interact with diverse biological binding sites. nih.govrroij.com
Photophysical Interactions with Biological Components (e.g., fluorescence quenching, energy transfer mechanisms)
The 8-hydroxyquinoline scaffold possesses distinct photophysical properties that are highly sensitive to its molecular environment, particularly its interaction with metal ions. These properties provide a powerful tool for studying its biological interactions at a molecular level.
In its unbound state, 8-hydroxyquinoline and its derivatives are typically weakly fluorescent. rroij.com This low fluorescence quantum yield is attributed to a phenomenon known as excited-state intramolecular proton transfer (ESPT). Upon excitation with light, a proton is transferred from the hydroxyl group to the quinoline nitrogen, a process that provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence. mdpi.com
The most significant photophysical event occurs upon metal chelation. When this compound binds to a metal ion, the hydroxyl proton is displaced, and the ESPT process is inhibited. mdpi.com This blockage of the non-radiative decay pathway forces the molecule to relax through the emission of light, resulting in a dramatic enhancement of fluorescence. rroij.commdpi.com This "on-off" switching mechanism makes 8-HQ derivatives excellent fluorescent sensors for detecting metal ions in biological systems. rroij.com The intensity and wavelength of the fluorescence emission are dependent on the specific metal ion chelated, allowing for potential discrimination between different cations. uci.edu
Conversely, the fluorescence of an 8-HQ-metal complex can be diminished through fluorescence quenching. This process occurs when another molecule or ion interacts with the excited fluorophore and causes it to return to the ground state without emitting a photon. Iron (III) is an exceptionally powerful quencher of 8-HQ-metal fluorescence. uci.edu This quenching can happen through various mechanisms, including energy transfer or electron transfer.
Another documented mechanism is static quenching, where a non-fluorescent ground-state complex is formed between the fluorophore and the quencher. This has been observed in the interaction between an 8-hydroxyquinoline-5-sulphonic acid-Cd(II) chelate and metallothioneins, where the protein binding to the chelate leads to a proportional decrease in fluorescence intensity. nih.gov These photophysical interactions are invaluable for probing the binding of this compound to biological components in real-time.
Table 2: Representative Photophysical Properties of 8-Hydroxyquinoline Derivatives
| System | Phenomenon | Mechanism | Biological Relevance |
|---|---|---|---|
| Unbound 8-HQ Derivative | Weak Fluorescence | Excited-State Intramolecular Proton Transfer (ESPT) | Baseline state before target interaction. mdpi.com |
| 8-HQ Derivative + Metal Ion (e.g., Zn²⁺, Cd²⁺, Mg²⁺) | Strong Fluorescence Enhancement | Inhibition of ESPT upon chelation | Detection and quantification of intracellular metal ions. mdpi.comuci.edu |
| 8-HQ-Metal Chelate + Quencher (e.g., Fe³⁺) | Fluorescence Quenching | Energy or electron transfer | Sensing of quencher ions or molecules. uci.edu |
Advanced Material Science and Chemical Applications of 3 8 Hydroxyquinolin 5 Yl Propanoic Acid
Supramolecular Chemistry and Self-Assembly
The molecular architecture of 3-(8-Hydroxyquinolin-5-yl)propanoic acid is exceptionally well-suited for the construction of complex supramolecular assemblies. The 8-hydroxyquinoline (B1678124) moiety provides sites for metal coordination and aromatic stacking interactions, while the propanoic acid group offers a robust hydrogen-bonding capability. This duality allows for the formation of intricate and functional higher-order structures through self-assembly processes.
Crystal Engineering and Solid-State Architectures
In the realm of crystal engineering, the predictable and directional nature of non-covalent interactions is harnessed to design and synthesize new solid-state materials with desired properties. The structure of this compound incorporates several key features for crystal engineering: the 8-hydroxyquinoline core, which is known to form strong O–H···N intramolecular hydrogen bonds, and the carboxylic acid group, which readily forms intermolecular hydrogen-bonded dimers. researchgate.net
While the specific crystal structure of this compound is not widely reported in publicly accessible literature, the crystal structures of related 8-hydroxyquinoline derivatives provide significant insights. For instance, 8-hydroxyquinoline itself is known to form polymorphs, with a notable monoclinic polymorph featuring centrosymmetric dimers formed via two O–H···N hydrogen bonds. researchgate.net These dimers are further organized by π–π stacking and C–H···π interactions, creating a three-dimensional network. researchgate.net
It is highly probable that this compound would exhibit similar, yet more complex, packing motifs. The propanoic acid side chain would likely introduce additional hydrogen bonding interactions, potentially leading to the formation of extended chains or sheets. The interplay between the 8-hydroxyquinoline-driven assemblies and the carboxylic acid dimerization would dictate the final solid-state architecture.
Table 1: Crystallographic Data for a Monoclinic Polymorph of 8-Hydroxyquinoline researchgate.net
| Parameter | Value |
| Chemical Formula | C₉H₇NO |
| Molecular Weight ( g/mol ) | 145.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.620 (3) |
| b (Å) | 9.243 (4) |
| c (Å) | 11.070 (4) |
| β (°) | 90.718 (6) |
| Volume (ų) | 677.3 (5) |
| Z | 4 |
This table presents data for the parent compound, 8-hydroxyquinoline, to illustrate the types of crystal structures that can be expected for its derivatives.
Hydrogel and Organogel Formation
The ability of a molecule to form gels is a macroscopic manifestation of its self-assembly into a three-dimensional network that entraps solvent molecules. Both hydrogels (water-based) and organogels (organic solvent-based) are of immense interest for applications in drug delivery, tissue engineering, and environmental remediation.
The structure of this compound possesses both hydrophilic (carboxylic acid, hydroxyl, and nitrogen atoms) and hydrophobic (quinoline ring) components, making it a candidate for gel formation in certain solvents. The hydrogen bonding capabilities of the carboxylic acid and hydroxyl groups, coupled with potential π-π stacking of the quinoline (B57606) rings, are the primary driving forces for the self-assembly required for gelation.
Chemical Sensing and Optical Probes
The 8-hydroxyquinoline scaffold is a renowned fluorophore and chromophore, and its derivatives have been extensively developed as chemical sensors for a variety of analytes. researchgate.netscirp.orgnih.gov The sensing mechanism often relies on the modulation of the photophysical properties of the 8-hydroxyquinoline core upon interaction with the target analyte. researchgate.net
Design Principles for Chemodosimeters
Chemodosimeters are a class of chemical sensors that undergo an irreversible chemical reaction with the analyte, leading to a detectable signal. The design of chemodosimeters based on the 8-hydroxyquinoline framework often involves the incorporation of a reactive site that can be selectively transformed by the analyte.
For this compound, the carboxylic acid group could potentially be used as a reactive handle to design chemodosimeters. For instance, it could be converted into an ester or amide that, upon hydrolysis or cleavage triggered by a specific analyte, would release the fluorescent 8-hydroxyquinoline core, resulting in a "turn-on" fluorescence response.
A key design principle is to ensure that the initial, unreacted chemodosimeter is non-fluorescent or weakly fluorescent. This is often achieved through processes like photoinduced electron transfer (PET) or other quenching mechanisms that are disrupted upon reaction with the analyte. The inherent fluorescence of the 8-hydroxyquinoline moiety is often quenched in its free form but can be significantly enhanced upon metal chelation or structural modification, a property that is central to the design of sensors based on this scaffold. researchgate.net
Fluorescent Sensing of Specific Analytes (e.g., metal ions, pH)
The ability of the 8-hydroxyquinoline core to chelate metal ions is the basis for its widespread use in fluorescent metal ion sensing. nih.govnih.gov Upon coordination with a metal ion, several factors can lead to a significant change in the fluorescence properties of the molecule, including:
Increased Rigidity: Chelation restricts intramolecular rotations and vibrations, reducing non-radiative decay pathways and enhancing fluorescence quantum yield. researchgate.net
Inhibition of Photoinduced Electron Transfer (PET): In some designs, a quenching group is placed in proximity to the fluorophore. Metal binding can prevent PET, thus "turning on" the fluorescence.
Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT): The intramolecular hydrogen bond in 8-hydroxyquinoline can lead to ESIPT, which is often a non-radiative process. Metal chelation removes the hydroxyl proton, inhibiting ESIPT and promoting fluorescence. scispace.com
Derivatives of 8-hydroxyquinoline have been shown to be effective fluorescent sensors for a wide range of metal ions, including Zn²⁺, Al³⁺, and Mg²⁺. scispace.comacs.orgcolab.ws The selectivity of the sensor can be tuned by modifying the substituents on the quinoline ring. The propanoic acid group of this compound could influence its selectivity and solubility in different media.
Furthermore, the proton-responsive nature of both the phenolic hydroxyl group and the pyridine (B92270) nitrogen makes 8-hydroxyquinoline derivatives excellent candidates for pH sensing. scispace.comresearchgate.net The fluorescence of these compounds can be highly dependent on the pH of the medium, often exhibiting different emission profiles in acidic, neutral, and basic conditions. This property can be exploited to develop fluorescent pH probes for various chemical and biological applications.
Table 2: Fluorescence Sensing Properties of an 8-Hydroxyquinoline-based Sensor for Zn²⁺ scispace.com
| Analyte | Excitation (nm) | Emission (nm) | Fluorescence Enhancement |
| Zn²⁺ | 420 | 596 | Significant |
| Al³⁺ | 420 | - | No significant change |
| Ca²⁺ | 420 | - | No significant change |
| Mg²⁺ | 420 | - | No significant change |
| Cu²⁺ | 420 | - | Quenching |
This table shows data for a specific 8-hydroxyquinoline derivative, 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol, to illustrate the principles of selective metal ion sensing.
Catalytic Applications (Homogeneous and Heterogeneous)
The metal-chelating ability of 8-hydroxyquinoline and its derivatives is not only useful for sensing but also for catalysis. Metal complexes of 8-hydroxyquinoline can act as catalysts in a variety of organic transformations. The specific properties of the catalyst, such as its activity and selectivity, can be fine-tuned by modifying the substituents on the quinoline ring and by changing the coordinated metal ion.
The propanoic acid group in this compound offers a convenient point of attachment for immobilization onto solid supports, which would allow for the development of heterogeneous catalysts. Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and recycled.
While specific catalytic applications of this compound are not extensively documented, studies on related systems provide a strong indication of its potential. For example, iron complexes of supported 8-hydroxyquinoline have been used as catalysts for oxidation reactions. nih.gov In one study, silica-supported iron tetrasulfophthalocyanine catalysts were used for the clean catalytic oxidation of 8-hydroxyquinoline itself to quinoline-5,8-dione. nih.gov
In the realm of homogeneous catalysis, new Brønsted-acidic ionic liquids based on the 8-hydroxyquinoline cation have been synthesized and used as catalysts for esterification reactions. atlantis-press.com These catalysts combine the advantages of homogeneous and heterogeneous catalysis, showing good reactivity under mild conditions and being recoverable by simple filtration. atlantis-press.com This suggests that this compound could be a precursor for similar catalytically active ionic liquids.
Table 3: Catalytic Activity of Brønsted-Acidic Ionic Liquids Based on 8-Hydroxyquinoline in Esterification atlantis-press.com
| Anion of Ionic Liquid | Yield of n-hexylic acid esterification (%) |
| HSO₄⁻ | 91.4 |
| BF₄⁻ | - |
| CH₃SO₃⁻ | - |
| TsO⁻ | - |
| H₂PO₄⁻ | - |
Data from a study on the esterification of n-hexylic acid using different 8-hydroxyquinoline-based ionic liquid catalysts. The table highlights the potential for developing catalytic systems based on this scaffold. Specific yield values for all anions were not provided in the source.
Design of Metal-Organic Frameworks (MOFs) with this compound as a Linker
The bifunctional nature of this compound, featuring a chelating 8-hydroxyquinoline head and a carboxylate tail, makes it a theoretically promising candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs). The 8-hydroxyquinoline moiety is a well-established chelating agent for a variety of metal ions, while the propanoic acid group provides a classic coordination site for forming extended network structures.
The design of MOFs using this linker would likely involve the coordination of the carboxylate group with metal clusters, forming the primary framework, while the 8-hydroxyquinoline unit could serve several roles. It could act as a secondary coordination site, potentially leading to the formation of heterometallic MOFs or frameworks with enhanced stability. Alternatively, the uncoordinated nitrogen and hydroxyl groups within the pores of the MOF could serve as active sites for subsequent applications.
While no MOFs explicitly using this compound as a linker have been reported, the synthesis of MOFs with other 8-hydroxyquinoline derivatives is documented. For instance, the incorporation of 8-hydroxyquinoline itself into MOF-5 has been explored to enhance its photocatalytic properties. The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a suitable solvent.
Table 1: Hypothetical Design Parameters for MOFs with this compound
| Parameter | Potential Approach | Rationale |
| Metal Source | Zinc (II), Copper (II), Zirconium (IV) | These metals are commonly used in MOF synthesis and have a known affinity for both carboxylate and 8-hydroxyquinoline ligands. |
| Synthesis Method | Solvothermal | A standard and effective method for crystallizing MOF structures. |
| Solvent | Dimethylformamide (DMF), Diethylformamide (DEF) | Common high-boiling point solvents for MOF synthesis. |
| Modulator | Monocarboxylic acids (e.g., formic acid) | Can help control crystal growth and defect formation. |
Investigation of Catalytic Activity in Model Reactions
The catalytic potential of materials derived from this compound would stem from the intrinsic properties of the 8-hydroxyquinoline unit. The nitrogen and oxygen atoms of the 8-HQ moiety can coordinate with metal ions, creating active catalytic centers.
Should a MOF be successfully synthesized using this linker, the metal nodes themselves could act as Lewis acid catalysts. Furthermore, the 8-hydroxyquinoline units within the pores could be post-synthetically metalated to introduce specific catalytic sites. For example, the introduction of palladium or copper into the 8-HQ sites could potentially catalyze cross-coupling reactions or oxidation reactions, respectively.
In the absence of a MOF structure, discrete metal complexes of this compound could also be investigated for their catalytic activity in homogeneous catalysis. The catalytic performance of metal complexes is known to be influenced by the electronic and steric properties of the surrounding ligands. The propanoic acid tail of the ligand could be used to anchor the complex to a solid support, creating a heterogeneous catalyst. While no specific catalytic studies on complexes of this compound are available, numerous studies have demonstrated the catalytic activity of other 8-hydroxyquinoline-metal complexes in various organic transformations.
Polymer Science and Materials Integration
Incorporation into Polymeric Matrices
The incorporation of this compound into polymeric matrices offers a viable route to imbue polymers with the functional properties of the 8-hydroxyquinoline moiety, such as metal chelation, fluorescence, and antimicrobial activity. The propanoic acid group provides a reactive handle for covalent attachment to a polymer backbone or for blending into a polymer matrix through hydrogen bonding interactions.
A well-documented analogy is the incorporation of 8-hydroxyquinoline-5-sulfonic acid (SQ) into poly(vinyl alcohol) (PVA) and chitosan (B1678972) (Ch) electrospun fibrous materials. In this study, the sulfonic acid group allowed for ionic interactions with the polymer matrix. Similarly, the carboxylic acid group of this compound could be deprotonated and interact ionically with positively charged polymers or form ester linkages with polymers containing hydroxyl or amine groups.
Table 2: Potential Methods for Incorporating this compound into Polymers
| Method | Polymer Matrix Example | Linkage Type | Potential Application |
| Covalent Grafting | Poly(vinyl alcohol), Chitosan, Poly(ethylene glycol) | Ester, Amide | Functional membranes, drug delivery systems |
| Polymerization of a Monomer Derivative | Acrylate or Styrene copolymers | Covalent (as a comonomer) | Functional coatings, responsive materials |
| Physical Blending | Poly(lactic acid), Polycaprolactone | Hydrogen Bonding | Biodegradable functional materials |
The resulting functional polymers could find applications in areas such as heavy metal removal from water, fluorescent sensors, and antimicrobial coatings.
Surface Functionalization Applications
The functional groups of this compound make it a suitable candidate for the surface functionalization of various materials, including nanoparticles, metal oxides, and silica (B1680970). The carboxylic acid can be used to anchor the molecule to surfaces through the formation of covalent bonds or strong electrostatic interactions. This would leave the 8-hydroxyquinoline unit exposed on the surface, ready to interact with its environment.
For example, silica surfaces could be first modified with an amine-containing silane, followed by the formation of an amide bond with the carboxylic acid of this compound. The resulting 8-hydroxyquinoline-functionalized silica could then be used as a solid-phase extractant for metal ions or as a heterogeneous catalyst support.
While direct studies on surface functionalization with this compound are absent, the general principles of modifying surfaces with organic molecules containing carboxylic acids are well-established. The success of such functionalization would depend on the specific substrate and the reaction conditions employed.
Environmental Chemistry and Degradation Pathways of 3 8 Hydroxyquinolin 5 Yl Propanoic Acid
Photochemical Degradation Mechanisms
Photochemical degradation, or photolysis, is a significant abiotic process that can lead to the transformation of organic compounds in the environment, particularly in sunlit surface waters. The rate and pathway of photodegradation are influenced by the compound's ability to absorb light and the presence of other photoactive substances in the water.
The degradation of quinoline (B57606) in near-surface lake water has a predicted half-life of approximately 14 calendar days in summer, which extends to about 123 days in winter, highlighting the influence of sunlight intensity. nih.gov The initial steps in the photodegradation of quinoline can involve hydroxylation, leading to the formation of products such as 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline (B1678124). nih.gov For 3-(8-Hydroxyquinolin-5-yl)propanoic acid, the presence of the hydroxyl group at the 8-position is expected to enhance its light-absorbing properties and potentially increase its susceptibility to direct photolysis compared to quinoline.
Table 1: Factors Influencing Photodegradation of Quinoline Derivatives
| Factor | Influence on Degradation Rate | Reference |
| Sunlight Intensity | Higher intensity leads to faster degradation. | nih.gov |
| pH | Can affect the speciation of the compound and the production of reactive species. | nih.gov |
| Dissolved Organic Matter (DOM) | Can act as a photosensitizer, accelerating degradation, or as a light screen, slowing it down. | nih.gov |
| Nitrate (B79036) Ions | Can generate hydroxyl radicals, enhancing degradation rates. | nih.gov |
Biological Degradation Pathways
Biological degradation is a key process that determines the persistence of organic compounds in the environment. It is mediated by microorganisms, such as bacteria and fungi, which can utilize the compound as a source of carbon and energy.
Direct studies on the biodegradation of this compound are not available. However, the microbial degradation of quinoline and 8-hydroxyquinoline has been extensively studied. Numerous bacterial and fungal species have been identified that can degrade quinoline. acs.orguni-konstanz.ded-nb.info The degradation pathways often commence with hydroxylation of the quinoline ring. A common initial step is the formation of 2-hydroxyquinoline. d-nb.inforesearchgate.net
For this compound, the presence of the hydroxyl group at the 8-position is significant. 8-Hydroxyquinoline itself is a known metabolite in some quinoline degradation pathways and can be further degraded. researchgate.net Some bacterial strains, such as Comamonas sp., are known to degrade quinoline via the 8-hydroxycoumarin (B196171) pathway. epa.gov
Table 2: Genera of Microorganisms Known to Degrade Quinoline
| Microorganism Genus | Type | Reference |
| Pseudomonas | Bacterium | acs.orgresearchgate.net |
| Rhodococcus | Bacterium | uni-konstanz.de |
| Burkholderia | Bacterium | omicsonline.org |
| Comamonas | Bacterium | epa.gov |
| Cunninghamella | Fungus | d-nb.info |
Adsorption and Mobility in Environmental Media
The adsorption and mobility of a compound in soil and water are critical factors in determining its environmental distribution and potential for groundwater contamination. These processes are largely governed by the compound's physicochemical properties and the characteristics of the environmental media, such as organic carbon content and pH.
Specific experimental data on the adsorption and mobility of this compound are not found in the literature. However, data for the parent compound, 8-hydroxyquinoline, can provide valuable insights. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility.
Table 3: Estimated Physicochemical Properties and Mobility of 8-Hydroxyquinoline
| Parameter | Estimated Value | Implication for Mobility | Reference |
| Log Kow | 2.02 | Moderate hydrophobicity | nih.gov |
| Koc | 3,000 | Slight mobility in soil | nih.gov |
| Water Solubility | 556 mg/L | Moderately soluble | nih.gov |
| Henry's Law Constant | 5.7 x 10⁻⁷ atm-m³/mol | Not expected to volatilize from water | nih.gov |
Environmental Fate Modeling and Prediction
In the absence of extensive experimental data, environmental fate models and Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental behavior of chemical compounds. These models use the chemical structure and physicochemical properties of a compound to estimate its persistence, distribution, and potential for degradation.
For this compound, various modeling tools could be employed to predict its environmental fate. The US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) is a widely used set of models that can estimate properties such as biodegradability, soil adsorption (Koc), and atmospheric oxidation rates. chemsafetypro.comepisuite.dev
QSAR models have also been developed specifically for predicting the biodegradation of N-heterocyclic compounds, the class to which quinolines belong. nih.govacs.orgd-nb.info These models identify molecular fragments that are associated with either enhanced or inhibited biodegradation. For example, the presence of sites susceptible to attack by enzymes like molybdenum hydroxylases can enhance the biodegradation of aromatic N-heterocycles. nih.govacs.orgd-nb.info
By inputting the structure of this compound into these models, it would be possible to obtain predictions for its half-life in different environmental compartments (air, water, soil), its potential for bioaccumulation, and its likely degradation products. These predictions, while not a substitute for experimental data, can provide a valuable preliminary assessment of the compound's environmental risk and guide further research. The predictions would be based on the combined structural features of the 8-hydroxyquinoline core and the propanoic acid side chain.
Table 4: Common Environmental Fate Models and Their Applications
| Model/Tool | Predicted Endpoints | Relevance for this compound | Reference |
| EPI Suite™ | Biodegradation, Koc, Henry's Law constant, atmospheric oxidation, bioaccumulation factor. | Provides a comprehensive screening-level assessment of environmental fate. | chemsafetypro.comepisuite.dev |
| QSAR for N-heterocycles | Aerobic biodegradability based on molecular fragments. | Predicts the likelihood of biodegradation based on the quinoline structure. | nih.govacs.orgd-nb.info |
| Multimedia Fugacity Models (e.g., Level III in EPI Suite™) | Partitioning between air, water, soil, and sediment. | Estimates the environmental compartments where the compound is likely to accumulate. | episuite.dev |
Future Directions and Emerging Research Avenues for 3 8 Hydroxyquinolin 5 Yl Propanoic Acid
High-Throughput Screening Methodologies for Mechanistic Research
High-throughput screening (HTS) offers a powerful strategy to rapidly interrogate the biological activities of 3-(8-hydroxyquinolin-5-yl)propanoic acid and its future analogues. While extensive screening has been performed on various 8-HQ derivatives, identifying activities such as MMP inhibition and antifungal properties, a focused HTS campaign on this specific compound is a critical next step. nih.govresearchgate.net Future research will likely involve deploying both target-based and cell-based HTS assays to elucidate its mechanism of action and identify novel therapeutic applications.
Target-based screening could involve testing the compound against large panels of kinases, proteases, or other enzymes known to be modulated by 8-HQ derivatives. For instance, given that certain derivatives inhibit matrix metalloproteinases (MMPs), an HTS campaign against a full panel of MMPs could reveal specific inhibitory action. nih.gov Cell-based assays, on the other hand, can uncover phenotypic changes, such as inhibition of cancer cell proliferation, antimicrobial activity against a broad spectrum of pathogens, or modulation of inflammatory pathways. nih.govresearchgate.net These large-scale screens can generate vast datasets, pointing researchers toward the most promising biological activities for further, more detailed investigation.
Table 1: Potential High-Throughput Screening Strategies
| Screening Type | Objective | Example Assays | Potential Targets/Diseases |
|---|---|---|---|
| Target-Based Screening | Identify direct molecular interactions and enzyme inhibition. | Biochemical assays (e.g., FRET, AlphaLISA), receptor binding assays. | Cancer (MMPs, Kinases), Neurodegenerative Disease (AChE, BuChE). nih.gov |
| Cell-Based (Phenotypic) Screening | Discover effects on whole-cell systems and identify novel mechanisms. | Cell viability assays (e.g., MTT), high-content imaging, reporter gene assays. | Infectious Diseases (Antifungal, Antibacterial), Cancer. nih.govresearchgate.net |
| Antimicrobial Screening | Determine spectrum of activity against pathogens. | Broth microdilution for Minimum Inhibitory Concentration (MIC) determination. | Bacterial (Gram-positive, Gram-negative), Fungal (Candida species). nih.gov |
Advanced Spectroscopic and Imaging Techniques for Molecular Interactions
Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. While standard techniques like NMR and X-ray crystallography are invaluable for structural confirmation, advanced methods are needed to study dynamic interactions in biologically relevant environments. nih.govresearchgate.net The inherent fluorescent properties of the 8-hydroxyquinoline (B1678124) core provide a significant advantage, making it a suitable candidate for sophisticated spectroscopic and imaging studies. scispace.comrroij.com
Future research should leverage techniques such as Förster Resonance Energy Transfer (FRET) to measure binding affinities and conformational changes in real-time. Fluorescence Lifetime Imaging Microscopy (FLIM) could be employed to map the compound's distribution within cells and monitor its engagement with intracellular targets. Furthermore, advanced NMR techniques like saturation transfer difference (STD) NMR can identify the specific parts of the molecule that bind to a target protein, providing crucial data for optimizing the compound's structure.
Table 2: Advanced Techniques for Studying Molecular Interactions
| Technique | Application for this compound | Information Gained |
|---|---|---|
| Fluorescence Microscopy | Visualize cellular uptake and subcellular localization. | Compound distribution, potential organelle-specific accumulation. |
| Förster Resonance Energy Transfer (FRET) | Study binding kinetics and target engagement in live cells. | Binding affinity (Kd), association/dissociation rates. |
| X-ray Crystallography | Determine the 3D structure of the compound bound to its protein target. researchgate.net | Precise binding mode, key intermolecular interactions. |
| Saturation Transfer Difference (STD) NMR | Identify the binding epitope of the compound. | Which parts of the molecule are in direct contact with the target. |
Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery, and their application to the 8-HQ scaffold is already underway. researchgate.net For this compound, these computational tools offer a path to rapidly design and prioritize new derivatives with enhanced potency and optimized pharmacokinetic profiles.
A key emerging area is the development of Quantitative Structure-Activity Relationship (QSAR) models. By synthesizing a small library of derivatives and testing their biological activity, ML algorithms can build predictive models that correlate specific structural features with activity. researchgate.net These models can then be used to virtually screen thousands of potential new compounds, identifying those with the highest predicted efficacy for synthesis and testing. Furthermore, generative AI models can design entirely new molecules based on the core scaffold, exploring chemical space that might not be intuitively obvious to a human chemist. AI can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to de-risk candidates early in the discovery process.
Table 3: AI and Machine Learning in Compound Development
| AI/ML Application | Purpose | Expected Outcome |
|---|---|---|
| QSAR Modeling | Predict the biological activity of new derivatives based on their structure. researchgate.net | Prioritization of synthetic targets with high potential. |
| Generative Models | Design novel molecules around the core scaffold. | Discovery of new chemical entities with improved properties. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles in silico. | Early identification and elimination of compounds likely to fail. |
| Virtual Screening | Dock vast libraries of compounds against a biological target. | Rapid identification of potential hits from virtual libraries. |
Exploration of Novel Synthetic Routes and Sustainable Chemistry Principles
While traditional methods for quinoline (B57606) synthesis like the Skraup and Friedlander reactions are well-established, future research will focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. scispace.comrroij.com The principles of green chemistry are becoming increasingly important, pushing for the use of safer solvents, reduced energy consumption, and minimized waste production. nih.gov
Emerging research avenues include the use of photocatalysis, which can enable reactions under mild conditions using light as an energy source. nih.gov Biocatalysis, employing enzymes like lipases, could be explored for stereoselective modifications of the propanoic acid side chain. nih.gov Continuous-flow chemistry offers another promising approach, allowing for safer, more scalable, and highly controlled reactions compared to traditional batch processing. Investigating one-pot reactions, where multiple synthetic steps are performed in a single reactor, can significantly improve efficiency and reduce waste, aligning with the goals of sustainable chemistry. nih.gov
Table 4: Comparison of Synthetic Approaches
| Approach | Description | Advantages for Future Synthesis |
|---|---|---|
| Traditional Synthesis (e.g., Skraup, Friedlander) | Classic condensation reactions to form the quinoline ring. scispace.comrroij.com | Well-understood and reliable for scaffold creation. |
| Suzuki Cross-Coupling | Versatile method for introducing aryl or other groups onto the quinoline core. scispace.comrroij.com | Allows for late-stage diversification to create libraries of analogues. |
| Photocatalysis | Uses light to drive chemical reactions, often under mild conditions. nih.gov | Reduced energy consumption and access to unique reaction pathways. |
| Continuous-Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, scalability, and precise control over reaction parameters. |
Interdisciplinary Convergence in Chemical Biology and Materials Science
The true potential of this compound may be realized at the intersection of different scientific disciplines. The compound’s structure is uniquely suited for dual applications in both chemical biology and materials science. The 8-HQ core is a proven metal-chelating agent and fluorophore, while the terminal carboxylic acid group of the propanoic chain provides a convenient chemical handle for conjugation. nih.govscispace.com
In chemical biology, the compound could be conjugated to peptides or antibodies to create targeted therapeutic agents or diagnostic probes. Its fluorescent properties could be harnessed to develop novel chemosensors for specific metal ions or biomolecules. rroij.com In materials science, the propanoic acid group allows for the incorporation of the 8-HQ moiety into polymers or onto surfaces. This could lead to the development of "smart" materials, such as polymers that change their optical properties in response to metal ions, or functionalized nanoparticles for bio-imaging. The well-known use of 8-HQ derivatives in organic light-emitting diodes (OLEDs) suggests that new materials derived from this compound could have novel electronic or photophysical properties. nih.govresearchgate.net
Table 5: Potential Interdisciplinary Applications
| Field | Application Concept | Enabling Feature |
|---|---|---|
| Chemical Biology | Development of targeted fluorescent probes for cellular imaging. | 8-HQ fluorescence and conjugatable carboxylic acid. |
| Materials Science | Creation of metal-ion-sensing polymers or hydrogels. | 8-HQ metal chelation and polymerizable carboxylic acid. nih.gov |
| Nanotechnology | Functionalization of nanoparticles for targeted drug delivery or diagnostics. | Carboxylic acid for surface attachment to nanoparticles. |
| Electronics | Synthesis of novel materials for organic electronics (e.g., OLEDs). nih.govresearchgate.net | Electron-carrying properties of the 8-HQ core. |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3-(8-Hydroxyquinolin-5-yl)propanoic acid, and how can yield optimization be achieved?
- Methodological Answer : The compound can be synthesized via coupling reactions between 8-hydroxyquinoline derivatives and propanoic acid precursors. For example, bromopropanoic acid derivatives can react with 8-hydroxyquinolin-5-yl intermediates under nucleophilic substitution conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water) improves purity. Yield optimization requires controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for acid:quinoline), and catalyst selection (e.g., DCC for carboxyl activation) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR (DMSO-d6, 400 MHz) to identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, carboxylic acid protons at δ 12–13 ppm).
- Purity Assessment : HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm.
- Mass Verification : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., expected [M+H] at m/z 260.08).
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .
Q. What are the primary pharmacological research applications of this compound?
- Methodological Answer : The 8-hydroxyquinoline moiety suggests metal-chelating properties, making it relevant in:
- Antimicrobial Studies : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) via broth microdilution assays (MIC values).
- Anticancer Screening : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa cells) with IC calculations.
- Neuroprotection : Assess iron chelation in neuronal oxidative stress models (e.g., SH-SY5Y cells exposed to HO) .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage and experimental conditions?
- Methodological Answer :
- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive storage.
- pH Sensitivity : Test solubility and stability in buffers (pH 2–9) over 24 hours. The carboxylic acid group may protonate/deprotonate, affecting solubility.
- Long-Term Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Lyophilization improves stability for aqueous solutions .
Q. What metabolic pathways are hypothesized for this compound in in vitro models?
- Methodological Answer :
- Phase I Metabolism : Incubate with liver microsomes (human/rat) to identify hydroxylation or demethylation products via LC-MS/MS.
- Phase II Metabolism : Screen for glucuronidation/sulfation using UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) assays.
- Microbial Metabolism : Co-culture with gut microbiota (e.g., Bifidobacterium) to detect decarboxylation products (e.g., 3-(8-hydroxyquinolin-5-yl)propane) .
Q. How can conflicting data on synthesis yields and purity be resolved?
- Methodological Answer :
- Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, DMF may improve solubility but reduce yield due to side reactions.
- Purity Contradictions : Validate purity metrics using orthogonal methods (e.g., NMR vs. HPLC). Impurities like unreacted 8-hydroxyquinoline can be quantified via spiked calibration curves.
- Reproducibility : Standardize protocols (e.g., inert atmosphere, controlled humidity) and report detailed experimental logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
